molecular formula C14H13BrN2S B3721528 N-benzyl-N'-(2-bromophenyl)thiourea

N-benzyl-N'-(2-bromophenyl)thiourea

Cat. No. B3721528
M. Wt: 321.24 g/mol
InChI Key: ZZXBVYUWLITMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioureas are a class of organic compounds that share a common functional group characterized by nitrogen-sulfur-nitrogen connectivity . They are structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The specific compound you mentioned, “N-benzyl-N’-(2-bromophenyl)thiourea”, would be a derivative of thiourea, with a benzyl group attached to one nitrogen and a 2-bromophenyl group attached to the other .


Molecular Structure Analysis

The molecular structure of “N-benzyl-N’-(2-bromophenyl)thiourea” would consist of a central thiourea group, with a benzyl group attached to one nitrogen and a 2-bromophenyl group attached to the other . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Thioureas are known to participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, and they can also participate in organic reactions such as the formation of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-N’-(2-bromophenyl)thiourea” would depend on its specific structure. In general, thioureas are solid at room temperature and are soluble in common organic solvents .

Mechanism of Action

The mechanism of action of a specific thiourea derivative would depend on its intended use. For example, some thiourea derivatives are used as catalysts in certain organic reactions .

Safety and Hazards

The safety and hazards associated with a specific thiourea derivative would depend on its specific structure and use. In general, thioureas can be hazardous if ingested or inhaled, and they can cause skin and eye irritation .

Future Directions

The future directions for research on “N-benzyl-N’-(2-bromophenyl)thiourea” would depend on its specific properties and potential applications. Thiourea derivatives are an active area of research in organic chemistry, with potential applications in areas such as catalysis, medicinal chemistry, and materials science .

properties

IUPAC Name

1-benzyl-3-(2-bromophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2S/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXBVYUWLITMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N'-(2-bromophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-benzyl-N'-(2-bromophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-benzyl-N'-(2-bromophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-benzyl-N'-(2-bromophenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-benzyl-N'-(2-bromophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-benzyl-N'-(2-bromophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.